6-Ethylpyrimidine-2,4(1h,3h)-dione

Description

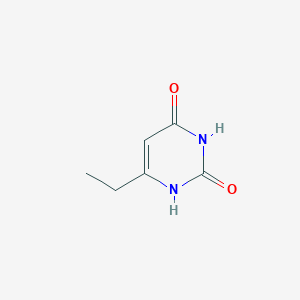

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUXMZDHLUUPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289007 | |

| Record name | 6-Ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15043-03-5 | |

| Record name | 15043-03-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Ethylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethylpyrimidine-2,4(1H,3H)-dione, also known as 6-ethyluracil, is a pyrimidine derivative of significant interest in medicinal chemistry and drug development. As a structural analog of the nucleobase uracil, it holds potential for investigation as an antimetabolite, with possible applications in antiviral and anticancer therapies. A thorough understanding of its physicochemical properties is fundamental for its synthesis, formulation, and the interpretation of its biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Notes |

| Molecular Formula | C₆H₈N₂O₂ | - |

| Molecular Weight | 140.14 g/mol | - |

| Melting Point | 309-311 °C | Experimental value.[1] |

| Boiling Point | 360.5 ± 44.0 °C (Predicted) | Predicted using ChemSpider. This is a high-temperature prediction and the compound may decompose before boiling. |

| Solubility (in water) | 1.95 g/L at 25°C (Predicted) | Predicted using ChemAxon's Aqueous Solubility Predictor.[2][3][4][5][6] Indicates moderate aqueous solubility. |

| pKa (acidic) | 8.95 ± 0.10 (Predicted) | Predicted using MarvinSketch. Refers to the acidity of the N-H proton at position 3. |

| pKa (basic) | -4.23 ± 0.29 (Predicted) | Predicted using MarvinSketch. Refers to the basicity of the pyrimidine ring nitrogens. |

| logP | 0.35 (Predicted) | Predicted using Molinspiration.[7][8][9][10] A low logP value suggests good hydrophilicity, consistent with the predicted aqueous solubility. |

| Appearance | White crystalline solid.[1] | Based on observations from synthetic procedures of similar compounds. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections provide generalized yet detailed methodologies for the key experiments cited, which are standard procedures for the characterization of pyrimidine derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of ethyl 3-oxopentanoate with urea in the presence of a base, a method analogous to the well-established Biginelli reaction.[1]

Materials:

-

Ethyl 3-oxopentanoate

-

Urea

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Water

-

Ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium ethoxide in absolute ethanol.

-

Addition of Reactants: To this solution, add one molar equivalent of ethyl 3-oxopentanoate and two molar equivalents of urea.[1]

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid to a pH of approximately 2-3. This will cause the product to precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it sequentially with cold water, ethanol, and ether to remove unreacted starting materials and byproducts.

-

Drying and Characterization: Dry the resulting white solid in a vacuum oven. The purity of the synthesized this compound can be confirmed by measuring its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Recrystallization from water or an appropriate solvent system can be performed for further purification if necessary.[1]

The following diagram illustrates the workflow for the synthesis of this compound.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP10)

-

Capillary tubes (sealed at one end)

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry, purified this compound.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block at a rate of 10-20 °C/min initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C/min to ensure accurate determination.

-

Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (e.g., 1-2 °C) is indicative of high purity.

Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vials with screw caps

-

Shaking incubator

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of PBS (pH 7.4).

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC with a standard calibration curve. The concentration obtained represents the thermodynamic solubility.

Determination of pKa

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a calibrated electrode

-

Burette

-

Stirrer

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water (or a co-solvent system if solubility is low).

-

Titration: Titrate the solution with the standardized NaOH solution, recording the pH value after each incremental addition of the titrant. For determining the basic pKa, the compound would first be protonated with a standardized HCl solution and then titrated with NaOH.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.

Determination of logP

The shake-flask method is the traditional and most reliable method for the experimental determination of the octanol-water partition coefficient (logP).

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Shaker

-

Analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC)

Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add an equal volume of the n-octanol phase to a centrifuge tube.

-

Equilibration: Shake the tube for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the aqueous and organic phases and determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Context and Signaling Pathways

Pyrimidine-2,4(1H,3H)-dione derivatives, as analogs of endogenous pyrimidines, often exert their biological effects by interfering with nucleic acid metabolism. This is a common mechanism of action for many anticancer and antiviral drugs.

General Mechanism of Action: Inhibition of Nucleic Acid Synthesis

Many pyrimidine analogs, after intracellular activation to their nucleotide forms, can inhibit key enzymes involved in the de novo synthesis of pyrimidine nucleotides or be incorporated into DNA and RNA, leading to chain termination and cellular apoptosis. A primary target is often Thymidylate Synthase (TS), an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.

The following diagram illustrates a generalized pathway of how a pyrimidine analog like this compound, upon conversion to its active form, can inhibit DNA synthesis.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of this compound, along with comprehensive, generalized experimental protocols for their determination. The presented data, including both experimental and predicted values, offers a valuable resource for researchers in the fields of medicinal chemistry and drug development. The discussion of the potential biological mechanism of action, typical for pyrimidine analogs, provides a conceptual framework for further investigation into the therapeutic potential of this compound. A thorough characterization of its physicochemical profile is the first critical step in unlocking its potential as a bioactive agent.

References

- 1. jppres.com [jppres.com]

- 2. Solubility prediction [cdb.ics.uci.edu]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. chemaxon.com [chemaxon.com]

- 5. chemaxon.com [chemaxon.com]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 8. Calculation of molecular properties [molinspiration.com]

- 9. Molinspiration Cheminformatics [molinspiration.com]

- 10. jyoungpharm.org [jyoungpharm.org]

An In-depth Technical Guide on the Synthesis and Characterization of 6-Ethyluracil

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-ethyluracil, a substituted pyrimidine derivative of interest to researchers, scientists, and professionals in drug development. The document details a common synthetic route, outlines the necessary experimental protocols, and describes the analytical techniques for thorough characterization, with comparative data from the closely related and well-documented 6-methyluracil.

Synthesis of 6-Ethyluracil

The synthesis of 6-ethyluracil is most commonly achieved through a condensation reaction between urea and a β-keto ester, specifically ethyl 3-oxopentanoate. This method is a variation of the well-established Biginelli reaction for pyrimidine synthesis.

A reported synthesis involves the reaction of urea (69.4 mmol) and ethyl 3-oxopentanoate (34.7 mmol) in the presence of sodium ethoxide (40.0 mmol) in ethanol.[1] This reaction yields 6-ethyluracil as white crystals.[1]

Experimental Protocol: Synthesis of 6-Ethyluracil

The following protocol is based on a reported synthesis of 6-ethyluracil and general procedures for the synthesis of 6-substituted uracils.[1]

Materials:

-

Urea

-

Ethyl 3-oxopentanoate

-

Sodium metal

-

Absolute Ethanol

-

Hydrochloric acid (concentrated)

-

Distilled water

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea followed by the dropwise addition of ethyl 3-oxopentanoate with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Precipitation: After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath. Carefully acidify the cooled solution with concentrated hydrochloric acid to precipitate the crude 6-ethyluracil.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from water or ethanol to yield pure 6-ethyluracil.[1]

Synthesis Workflow

Caption: Chemical synthesis workflow for 6-ethyluracil.

Characterization of 6-Ethyluracil

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 6-ethyluracil. This typically involves a combination of physical and spectroscopic techniques.

Physical Properties

| Property | Value | Reference |

| Appearance | White crystals | [1] |

| Melting Point | 309-311 °C | [1] |

| Purity (HPLC) | 99% | [1] |

| Yield | Not explicitly stated for 6-ethyluracil, but a similar synthesis of 6-methyluracil reports a yield of 71-77%.[2] | [1][2] |

Spectroscopic Analysis

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum of 6-ethyluracil is expected to show characteristic absorption bands for the functional groups present in the molecule. Based on the analysis of 6-methyluracil, the following vibrations are anticipated[3]:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretching | 3200-3000 |

| C-H stretching (ethyl group) | 3000-2850 |

| C=O stretching (carbonyl groups) | 1750-1650 |

| C=C stretching | 1650-1600 |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum of 6-ethyluracil is expected to show signals corresponding to the ethyl group protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group), a singlet for the C5-H proton, and broad singlets for the N1-H and N3-H protons.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbonyl carbons (C2 and C4), the olefinic carbons (C5 and C6), and the two carbons of the ethyl group.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of 6-ethyluracil and to study its fragmentation pattern, further confirming its structure. The expected molecular ion peak [M]⁺ would correspond to the molecular weight of 6-ethyluracil (C₆H₈N₂O₂), which is 140.14 g/mol .

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While the crystal structure of 6-ethyluracil has not been specifically reported, studies on 6-methyluracil have revealed polymorphic forms with layered structures held together by N-H···O hydrogen bonds, forming centrosymmetric dimers.[3] A similar hydrogen bonding pattern and crystal packing would be anticipated for 6-ethyluracil.

Characterization Workflow

Caption: Workflow for the characterization of 6-ethyluracil.

Conclusion

This technical guide has outlined a reliable method for the synthesis of 6-ethyluracil and a comprehensive strategy for its characterization. The condensation of urea and ethyl 3-oxopentanoate provides a direct route to this pyrimidine derivative. Its identity, purity, and structure can be unequivocally confirmed through a combination of physical measurements and spectroscopic techniques, with further structural details elucidated by crystallographic analysis. The data and protocols presented herein serve as a valuable resource for researchers engaged in the synthesis and study of uracil derivatives for potential applications in medicinal chemistry and drug development.

References

A Technical Guide to the Spectroscopic Profile of 6-Alkylpyrimidine-2,4(1H,3H)-diones: A Case Study of 6-Methylpyrimidine-2,4(1H,3H)-dione

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4(1H,3H)-dione, commonly known as uracil, and its derivatives are a cornerstone of medicinal chemistry and drug development. Their structural similarity to nucleobases allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities. The substituent at the 6-position of the pyrimidine ring plays a crucial role in modulating this activity. This technical guide provides an in-depth look at the spectroscopic characteristics of 6-alkylpyrimidine-2,4(1H,3H)-diones, using 6-methylpyrimidine-2,4(1H,3H)-dione as a primary example. Understanding the NMR, IR, and Mass Spectrometry data is fundamental for the unambiguous identification, purity assessment, and structural elucidation of these compounds in research and development settings.

Spectroscopic Data of 6-Methylpyrimidine-2,4(1H,3H)-dione

The following tables summarize the key spectroscopic data for 6-Methylpyrimidine-2,4(1H,3H)-dione.

Table 1: ¹H NMR Spectroscopic Data for 6-Methylpyrimidine-2,4(1H,3H)-dione

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.708 | s | 1H | N(1)H |

| 5.580 | s | 1H | C(5)H |

| 2.143 | s | 3H | C(6)CH₃ |

| 10.131 | br. s. | 1H | N(3)H |

Solvent: CDCl₃/TMS[1] Note: In DMSO-d₆, the N(3)H proton appears as a broad singlet at approximately 10.131 ppm.[1]

Table 2: ¹³C NMR Spectroscopic Data for 6-Methylpyrimidine-2,4(1H,3H)-dione

| Chemical Shift (δ) ppm | Assignment |

| 163.46 | C(4) |

| 153.46 | C(2) |

| 149.96 | C(6) |

| 100.26 | C(5) |

| 18.53 | C(6)CH₃ |

Solvent: CDCl₃/TMS[1]

Table 3: IR Spectroscopic Data for 6-Methylpyrimidine-2,4(1H,3H)-dione

| Wavenumber (cm⁻¹) | Interpretation |

| ~3400-3000 | N-H stretching |

| ~1700-1650 | C=O stretching (amide I band) |

| ~1650-1600 | C=C stretching |

| ~1500-1400 | N-H bending |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull).

Table 4: Mass Spectrometry Data for 6-Methylpyrimidine-2,4(1H,3H)-dione

| m/z | Interpretation |

| 126 | [M]⁺ (Molecular Ion) |

Method: Electron Ionization (EI)[2][3][4]

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis and spectroscopic analysis of 6-alkylpyrimidine-2,4(1H,3H)-diones.

General Synthesis of 6-Alkylpyrimidine-2,4(1H,3H)-diones

A common method for the synthesis of 6-alkylpyrimidine-2,4(1H,3H)-diones involves the condensation of a β-ketoester with urea. For the synthesis of 6-methylpyrimidine-2,4(1H,3H)-dione, ethyl acetoacetate is typically used.

Procedure:

-

Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

-

Urea is added to the sodium ethoxide solution and stirred until dissolved.

-

Ethyl acetoacetate is then added dropwise to the reaction mixture.

-

The mixture is refluxed for several hours.

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., water or ethanol) to yield pure 6-methylpyrimidine-2,4(1H,3H)-dione.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1] The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples are often prepared as KBr pellets or as a mull in Nujol. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed to determine the molecular weight and structural features of the compound.

Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a target compound like a 6-alkylpyrimidine-2,4(1H,3H)-dione.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

Crystal Structure Analysis of 6-Ethyluracil: A Case of Undetermined Structure

A comprehensive search of publicly available scientific literature and crystallographic databases reveals a notable absence of experimental data on the crystal structure of 6-ethyluracil. Despite the interest in uracil derivatives for their potential applications in drug development and biological research, the specific crystal structure of the 6-ethyl substituted variant has not been determined or reported.

This guide will address the current status of knowledge, outline the standard experimental procedures that would be used for such an analysis, and, in the absence of specific data for 6-ethyluracil, will provide an illustrative analysis of the closely related and well-documented compound, 6-methyluracil, to serve as a technical reference for researchers.

Current Status of 6-Ethyluracil Crystal Structure

Searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), yielded no entries for 6-ethyluracil. A thorough review of chemical and materials science literature also failed to locate any publications detailing its single-crystal X-ray diffraction analysis. While the synthesis of 6-ethyluracil has been reported, its solid-state structure remains uncharacterized.[1]

Standard Experimental Protocol for Crystal Structure Analysis

The determination of a novel crystal structure, such as that of 6-ethyluracil, would typically follow a well-established experimental workflow. This process is crucial for understanding the molecule's three-dimensional arrangement, intermolecular interactions, and solid-state properties.

2.1. Synthesis and Crystallization

The first step involves the synthesis of high-purity 6-ethyluracil. Following synthesis, single crystals suitable for X-ray diffraction must be grown. Common crystallization techniques include:

-

Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: Dissolving the compound in a solvent in which it is soluble and placing it in a sealed container with a second "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: Preparing a saturated solution of the compound at an elevated temperature and then slowly cooling it to induce crystallization.

2.2. Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, a single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

The positions and intensities of these diffracted spots are recorded by a detector. This data is then used to determine the unit cell dimensions and the arrangement of atoms within the unit cell.

2.3. Structure Solution and Refinement

The collected diffraction data is processed to solve the crystal structure. This involves determining the phases of the diffracted X-rays, which is often the most challenging part of the analysis. Modern crystallographic software employs direct methods or Patterson methods to solve the phase problem.

Once an initial model of the structure is obtained, it is refined against the experimental data. This iterative process adjusts the atomic coordinates, thermal displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Below is a generalized workflow for crystal structure determination.

Illustrative Analysis: Crystal Structure of 6-Methyluracil

Due to the lack of data for 6-ethyluracil, we present the crystallographic data for a well-studied analog, 6-methyluracil. This compound is known to exist in multiple polymorphic forms. The data presented here corresponds to one of its determined structures and serves as an example of the type of information that would be obtained for 6-ethyluracil.

3.1. Crystallographic Data for 6-Methyluracil (Polymorph II)

The following table summarizes the crystallographic data for one of the polymorphic forms of 6-methyluracil.

| Parameter | Value |

| Chemical Formula | C₅H₆N₂O₂ |

| Formula Weight | 126.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 20.572 Å |

| b | 3.9052 Å |

| c | 14.811 Å |

| α | 90° |

| β | 110.95° |

| γ | 90° |

| Volume | 1111.4 ų |

| Z | 8 |

| Temperature | 293 K |

| Radiation | MoKα (λ = 0.71073 Å) |

| R-factor | 0.0582 |

Data sourced from the PubChem database for 6-methyluracil.[2]

3.2. Molecular and Crystal Structure Description

In the solid state, 6-methyluracil molecules are held together by a network of intermolecular hydrogen bonds. The primary interaction is the formation of centrosymmetric dimers through N-H···O hydrogen bonds between the uracil rings. These dimers then form layers, which are further stacked to build the three-dimensional crystal lattice. The planarity of the uracil ring and the nature of the substituent at the 6-position influence the packing arrangement and the stability of the resulting crystal structure.[3]

The logical relationship for the formation of the crystal structure from individual molecules can be visualized as follows:

Conclusion

While a definitive crystal structure analysis of 6-ethyluracil is not currently available, the established methodologies for crystallography provide a clear path for its future determination. The synthesis of high-quality single crystals and subsequent analysis by single-crystal X-ray diffraction would provide valuable insights into its solid-state conformation and intermolecular interactions. Until such a study is conducted, the crystal structure of closely related molecules, such as 6-methyluracil, can serve as a useful proxy for understanding the potential structural motifs and hydrogen bonding patterns that 6-ethyluracil might adopt. Researchers in drug development and materials science are encouraged to pursue the crystallographic characterization of 6-ethyluracil to fill this gap in the scientific literature.

References

In-Depth Technical Guide: Solubility and Stability of 6-Ethylpyrimidine-2,4(1H,3H)-dione in DMSO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility and stability of 6-Ethylpyrimidine-2,4(1H,3H)-dione in Dimethyl Sulfoxide (DMSO), a critical solvent in drug discovery and development. Due to the limited availability of public data for this specific compound, this document outlines standardized protocols for determining these properties and presents illustrative data.

Executive Summary

This compound is a heterocyclic compound belonging to the pyrimidine-dione class, a scaffold known for a wide range of biological activities.[1] Understanding its solubility and stability in DMSO is paramount for accurate in vitro screening, compound management, and the development of reliable biological assays. This guide details experimental procedures for assessing kinetic and thermodynamic solubility, as well as chemical stability in DMSO, and provides insights into potential biological pathways associated with this class of compounds.

Solubility in DMSO

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. In early drug discovery, solubility is often assessed under both kinetic and thermodynamic conditions.

Quantitative Solubility Data

The following tables present illustrative quantitative solubility data for this compound in DMSO and aqueous buffers. These values are representative and should be confirmed experimentally.

Table 1: Kinetic Solubility of this compound

| Parameter | Value | Method |

| Kinetic Solubility (PBS, pH 7.4) | >60 µg/mL | Nephelometry |

| DMSO Stock Concentration | 10 mM | - |

| Incubation Time | 2 hours | - |

| Temperature | 25°C | - |

Table 2: Thermodynamic Solubility of this compound

| Parameter | Value | Method |

| Thermodynamic Solubility (PBS, pH 7.4) | To be determined | Shake-Flask |

| Incubation Time | 24 - 72 hours | - |

| Temperature | 25°C | - |

| Analysis | HPLC-UV | - |

Experimental Protocols for Solubility Determination

Kinetic solubility is a high-throughput method used to determine the solubility of a compound from a DMSO stock solution when diluted into an aqueous buffer.[2][3]

Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Addition of Aqueous Buffer: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

-

Mixing and Incubation: Mix the contents of the wells thoroughly and incubate the plate at 25°C for 2 hours.[2]

-

Measurement: Measure the light scattering of each well using a nephelometer to detect the formation of a precipitate.[2][3]

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is observed.

Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium and is considered the gold standard for solubility determination.[4][5]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

-

Equilibration: Agitate the suspension at 25°C for 24 to 72 hours to ensure equilibrium is reached.[4]

-

Separation of Undissolved Solid: Filter the suspension through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

-

Data Analysis: The thermodynamic solubility is the measured concentration of the saturated solution.

Stability in DMSO

The stability of compounds in DMSO is crucial for maintaining the integrity of screening libraries and ensuring the reliability of experimental results.[6][7] Instability can arise from factors such as water content, temperature, and freeze-thaw cycles.[7][8]

Quantitative Stability Data

The following table provides an illustrative stability profile for this compound in DMSO.

Table 3: Stability of this compound in DMSO

| Condition | Time Point | % Remaining | Method |

| Room Temperature (25°C) | 24 hours | >98% | HPLC-UV |

| Room Temperature (25°C) | 7 days | >95% | HPLC-UV |

| 4°C | 30 days | >99% | HPLC-UV |

| -20°C (3 Freeze-Thaw Cycles) | - | >99% | HPLC-UV |

Experimental Protocol for Stability Assessment

This protocol outlines a method to assess the chemical stability of this compound in DMSO over time and under different storage conditions.

Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into multiple vials for storage under different conditions (e.g., room temperature, 4°C, -20°C).

-

Time-Point Sampling: At designated time points (e.g., 0, 24 hours, 7 days, 30 days), remove an aliquot from each storage condition for analysis.

-

Freeze-Thaw Cycles: For the -20°C condition, subject a set of aliquots to a specified number of freeze-thaw cycles.[7]

-

Sample Analysis: Analyze the concentration and purity of this compound in each sample using a validated HPLC-UV method. An internal standard can be used to improve accuracy.[7]

-

Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Potential Signaling Pathways and Experimental Workflows

Derivatives of pyrimidine-2,4(1H,3H)-dione have been reported to interact with various biological targets, including protein kinases and DNA repair enzymes.[9][10][11]

Potential Signaling Pathways Targeted by Pyrimidine-2,4(1H,3H)-dione Derivatives.

Experimental Workflow for Solubility Assessment.

Experimental Workflow for DMSO Stability Assessment.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound in DMSO. While specific experimental data for this compound is not widely published, the standardized protocols presented here offer a robust methodology for its characterization. Accurate assessment of these physicochemical properties is a critical step in the successful progression of any small molecule drug discovery program.

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. enamine.net [enamine.net]

- 6. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]

- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel pyrimidine-2,4-dione-1,2,3-triazole and furo[2,3-d]pyrimidine-2-one-1,2,3-triazole hybrids as potential anti-cancer agents: Synthesis, computational and X-ray analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]

In Silico Prediction of 6-Ethylpyrimidine-2,4(1H,3H)-dione Bioactivity: A Technical Guide

Introduction

6-Ethylpyrimidine-2,4(1H,3H)-dione, a derivative of the uracil scaffold, belongs to a class of compounds with significant therapeutic potential. The pyrimidine-2,4(1H,3H)-dione core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial effects.[1] This technical guide provides an in-depth overview of the methodologies used for the in silico prediction of the bioactivity of this compound, leveraging data from structurally related compounds to inform predictive models. This document is intended for researchers, scientists, and professionals in drug development.

Predicted Bioactivities of the Pyrimidine-2,4(1H,3H)-dione Scaffold

Derivatives of pyrimidine-2,4(1H,3H)-dione have demonstrated a broad spectrum of biological activities. These findings suggest that this compound may exhibit similar properties. The primary bioactivities associated with this scaffold include:

-

Antimicrobial and Antifungal Activity: Various synthesized pyrimidine-2,4-dione derivatives have shown potential as anti-infective agents.[2][3]

-

Anticancer Activity: Several studies have reported the cytotoxic effects of pyrimidine-2,4-dione derivatives against various cancer cell lines.[4][5][6] Some derivatives have been investigated as dual-target inhibitors, for example, of BRD4 and PLK1.[5]

-

Enzyme Inhibition: The pyrimidine-2,4-dione scaffold is a known inhibitor of various enzymes. For instance, derivatives have been shown to inhibit protoporphyrinogen IX oxidase (PPO), a key enzyme in herbicide action.[7][8] Others have demonstrated inhibitory activity against macrophage migration inhibitory factor (MIF) and d-dopachrome tautomerase (d-DT or MIF2), which are implicated in cancer.[9]

-

Antioxidant Activity: Some pyrimidine-2,4(1H,3H)-diones have been screened for their antioxidant potential.[3]

In Silico Bioactivity Prediction Workflow

The in silico prediction of bioactivity is a crucial first step in the drug discovery pipeline, enabling the prioritization of compounds for synthesis and experimental testing. A general workflow for predicting the bioactivity of a novel compound like this compound is depicted below.

Methodologies for In Silico Prediction

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is used to estimate the binding affinity and explore the binding mode of the ligand.

Experimental Protocol:

-

Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using software like ChemDraw or Avogadro.

-

Grid Generation: A grid box is defined around the active site of the target protein.

-

Docking Simulation: Docking is performed using software such as AutoDock Vina or Schrödinger's Glide. The program samples different conformations of the ligand within the active site and scores them based on a scoring function.

-

Analysis of Results: The results are analyzed to identify the best binding pose, binding energy, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. Molecular dynamics simulations can be further employed to study the stability of the ligand-protein complex.[10]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

Experimental Protocol:

-

Data Set Preparation: A dataset of compounds with known biological activity (e.g., IC50 values) and structural similarity to this compound is collected.

-

Descriptor Calculation: Molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for each compound in the dataset.

-

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a QSAR model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is evaluated using internal and external validation techniques.

-

Prediction for New Compound: The validated QSAR model is used to predict the biological activity of this compound.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Experimental Protocol:

-

Pharmacophore Model Generation: A pharmacophore model is generated based on a set of active ligands or the ligand-binding site of a target protein.

-

Database Screening: The generated pharmacophore model is used to screen a database of compounds to identify molecules that match the pharmacophoric features.

-

Hit Optimization: The identified hits can be further optimized to improve their binding affinity and selectivity.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is essential to assess the drug-likeness of a compound. Various computational tools are available to predict these properties.

Experimental Protocol:

-

Input: The chemical structure of this compound is provided as input to an ADMET prediction server (e.g., SwissADME, protox-II).

-

Property Calculation: The server calculates various physicochemical properties and predicts ADMET parameters, including solubility, permeability, metabolic stability, and potential toxicity.

-

Analysis: The predicted properties are analyzed to assess the potential of the compound to become a successful drug.

Quantitative Bioactivity Data for Pyrimidine-2,4(1H,3H)-dione Derivatives

The following table summarizes quantitative bioactivity data for various pyrimidine-2,4(1H,3H)-dione derivatives from the literature. This data can be used to build and validate in silico models for predicting the bioactivity of this compound.

| Compound Class | Target/Assay | Bioactivity Metric | Value | Reference |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5d) | MIF2 tautomerase activity | IC50 | 1.0 µM | [9] |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (6g) | Nicotiana tabacum PPO (NtPPO) | Ki | 2.5 nM | [7] |

| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5c) | MCF-7 cell line (Anticancer) | IC50 | - | [10][11] |

| Pyrimidine-2-thione derivative (5a) | MCF-7 breast cancer cells | IC50 | 2.617 ± 1.6 µM | [12] |

| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S7) | PARP-1 inhibition | IC50 | 3.61 ± 0.15 nM | [13] |

| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S8) | MCF-7 cell line (Anticancer) | IC50 | 0.66 ± 0.05 µM | [13] |

| Dihydropyrimidinone derivative (4d) | Alkaline Phosphatase inhibition | IC50 | 1.271 µM | [14] |

| N-Benzothiazolyl-pyrimidine-2,4-dione (9F-5) | Tobacco PPO (mtPPO) | Ki | 0.0072 µM | [8] |

Potential Signaling Pathways

Based on the identified targets for pyrimidine-2,4(1H,3H)-dione derivatives, this compound could potentially modulate various signaling pathways. For instance, inhibition of MIF2 could impact the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.[9]

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 7. Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Herbicidal Activity, and QSAR of Novel N-Benzothiazolyl- pyrimidine-2,4-diones as Protoporphyrinogen Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In-silico Molecular Docking and ADMET predictions of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-Dione Analogues as promising Antimicrobial, Antioxidant and Anticancer agents | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Biological Evaluation, 2D-QSAR, and Molecular Simulation Studies of Dihydropyrimidinone Derivatives as Alkaline Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Substituted Pyrimidine-2,4-diones: Synthesis, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-substituted pyrimidine-2,4-diones, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details their synthesis, diverse biological activities, and the experimental protocols utilized for their evaluation, serving as a valuable resource for researchers in drug discovery and development.

Introduction

Pyrimidine-2,4-diones, also known as uracils, are a fundamental scaffold in numerous biologically active molecules, including natural nucleosides.[1] The introduction of various substituents at the 6-position of the pyrimidine-2,4-dione ring has been shown to modulate their pharmacological properties, leading to the development of potent agents with a wide range of therapeutic applications.[1][2] These derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, as well as inhibitors of specific enzymes and receptors.[2][3][4] This guide will delve into the key aspects of 6-substituted pyrimidine-2,4-diones, providing a structured summary of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Synthesis of 6-Substituted Pyrimidine-2,4-diones

The synthesis of 6-substituted pyrimidine-2,4-diones can be achieved through several strategic approaches. A common and versatile method involves the cyclization of a β-ketoester with urea or its derivatives. For instance, the synthesis of 6-methyluracil is a classic example, achieved by the condensation of ethyl acetoacetate and urea.

Modifications at the 6-position often start from a pre-formed uracil ring. One widely used precursor is 6-chlorouracil, which can undergo nucleophilic substitution reactions with various nucleophiles, such as anilines, to introduce a range of substituents.[5] Other synthetic strategies include the introduction of arylsulfanyl groups via lithiation or nucleophilic substitution, and the use of palladium-catalyzed cross-coupling reactions like the Stille reaction for the synthesis of derivatives such as 6-(naphthalen-1-yl)uracil.

Biological Activities and Quantitative Data

6-Substituted pyrimidine-2,4-diones exhibit a remarkable diversity of biological activities. The nature of the substituent at the 6-position plays a crucial role in determining the specific pharmacological profile and potency of the compound.

Anticancer Activity

Numerous 6-substituted pyrimidine-2,4-dione derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[2][6][7] Their mechanisms of action often involve the inhibition of key enzymes involved in DNA biosynthesis and cell cycle regulation.[2]

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives | |||

| Compound S8 | MCF-7 | 0.66 ± 0.05 | |

| HCT116 | 2.76 ± 0.06 | ||

| 3,4-Dihydropyrimidin-2(1H)-one Derivatives | |||

| Compound 1d | U87 | 9.72 ± 0.29 | [7] |

| U251 | 13.91 ± 0.86 | [7] | |

| Compound 1h | U87 | 9.3 ± 0.81 | [7] |

| U251 | 14.01 ± 0.76 | [7] | |

| Compound 3d | U87 | 12.02 ± 0.5 | [7] |

| U251 | 6.36 ± 0.73 | [7] | |

| Compound 3g | U87 | 9.52 ± 0.81 | [7] |

| U251 | 7.32 ± 0.86 | [7] | |

| Pyridopyrimidine Derivatives | |||

| Compound 10c | Panc1 | 1.40 | [8] |

| Compound 10k (KRAS-G12D inhibition) | - | 0.009 | [8] |

| Thienopyrimidine Derivatives | |||

| Derivative 2 | MCF-7 | 0.013 | |

| Derivative 3 | MCF-7 | 0.023 | |

| Curcumin-pyrimidine Analogs | |||

| Analog 3b | MCF-7 | 4.95 ± 0.94 | |

| Analog 3g | MCF-7 | 0.61 ± 0.05 | |

| Pyrimidine-tethered Chalcone | |||

| B-4 | MCF-7 | 6.70 ± 1.02 | |

| Pyrimidine-5-carbonitrile | |||

| 10b | MCF-7 | 7.68 | |

| Cyanopyridone Derivatives | |||

| 5a | MCF-7 | 1.77 ± 0.10 | |

| 5e | MCF-7 | 1.39 ± 0.08 |

Anti-inflammatory Activity

Certain derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[9][10]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Plantanone B | 12.90–33.37 | 38.32–46.16 | |

| Celecoxib | 82 | 6.8 | |

| Rofecoxib | >100 | 25 | |

| Aspirin | 3.57 | 29.3 |

P2X7 Receptor Antagonism

A significant area of research has focused on the development of 6-substituted pyrimidine-2,4-diones as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and pain.[11][12]

| Compound/Derivative | Assay | IC50 (nM) | Reference |

| Trifluoromethyl-chloro benzoyl derivative 18m | EtBr uptake | 10 - 30 | [11][12] |

| Adamantyl carbonyl derivatives 19g-19i, 19k | EtBr uptake | 10 - 30 | [11][12] |

PARP-1 Inhibition

Derivatives of pyrimidine-2,4-diones fused with other ring systems, such as pyrano[2,3-d]pyrimidines, have emerged as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. PARP-1 inhibitors are a promising class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways.

| Compound | PARP-1 IC50 (nM) | Reference |

| Olaparib | 34 | [13] |

| Compound 8a (pyridopyridazinone) | 36 | [13] |

Antimicrobial Activity

Several 6-substituted pyrimidine-2,4-diones have demonstrated good to moderate antibacterial and antifungal activity.[2][4][5] The antimicrobial efficacy is influenced by the nature of the substituents, with derivatives bearing electron-donating groups on a phenyl ring at the 6-position showing better activity in some cases.[2]

| Compound | Organism | MIC (µg/mL) | Reference |

| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Gram-positive & Gram-negative bacteria | 8 | [4] |

| C. albicans | 0.25 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of 6-substituted pyrimidine-2,4-diones.

General Synthesis of 6-Substituted Uracils via Nucleophilic Substitution

This protocol describes a general method for the synthesis of 6-anilinouracils from 6-chlorouracil.

Materials:

-

6-Chlorouracil

-

Substituted aniline

-

Ethanol

-

Oil bath

Procedure:

-

A mixture of 6-chlorouracil and the appropriate substituted aniline is heated at 150°C in an oil bath for 30 minutes.[5]

-

After cooling, the product is crystallized from ethanol.[5]

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells (e.g., cancer cell lines)

-

Complete growth medium

-

96-well plates

-

Pyrimidine derivatives (test compounds) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX-2 enzyme.

Materials:

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

NaOH

-

Human Recombinant COX-2

-

Test inhibitors (pyrimidine derivatives)

-

96-well plate

-

Fluorometric microplate reader

Procedure:

-

Inhibitor Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and then dilute to 10x the desired final test concentration with COX Assay Buffer.

-

Reaction Mix Preparation: For each well, prepare 80 µL of Reaction Mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

-

Assay Plate Setup: Add 10 µL of the diluted test inhibitor or solvent control to the appropriate wells of a 96-well plate. Add 80 µL of the Reaction Mix to each well.

-

Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 to all wells except the blank.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25°C for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each inhibitor concentration to calculate the IC50 value.

P2X7 Receptor Antagonist Assay (Ethidium Bromide Uptake)

This assay measures the inhibition of P2X7 receptor-mediated pore formation by quantifying the uptake of the fluorescent dye ethidium bromide (EtBr).

Materials:

-

HEK293 cells stably expressing the human P2X7 receptor

-

96-well black, clear-bottom plate

-

Low-divalent cation solution

-

Test compounds (pyrimidine derivatives)

-

Ethidium bromide (EtBr)

-

BzATP (P2X7 receptor agonist)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed HEK293-hP2X7R cells in a 96-well plate and culture overnight.

-

Cell Washing: Wash the cells with a low-divalent cation solution.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.

-

Agonist and Dye Addition: Add a solution containing ethidium bromide (final concentration 5 µM) and BzATP (final concentration 100 µM).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 525 nm and an emission wavelength of 605 nm every minute for 30 minutes.

-

Data Analysis: Calculate the rate of EtBr uptake and determine the IC50 value for the test compound by plotting the percentage of inhibition against the compound concentration.[11]

PARP-1 Inhibition Assay (Colorimetric)

This assay measures the NAD-dependent addition of poly(ADP-ribose) to histones, a reaction catalyzed by PARP-1.

Materials:

-

96-well plate pre-coated with histones

-

Purified PARP-1 enzyme

-

Activated DNA template

-

Biotinylated NAD+

-

PARP assay buffer

-

Streptavidin-HRP

-

Colorimetric HRP substrate

-

Test inhibitors (pyrimidine derivatives)

-

Microplate reader

Procedure:

-

Inhibitor Addition: Add the test inhibitor at various concentrations to the wells of the histone-coated plate.

-

Reaction Initiation: Add a master mix containing PARP-1 enzyme, activated DNA, biotinylated NAD+, and PARP assay buffer to each well. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

-

Substrate Addition: After another wash step, add the colorimetric HRP substrate.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

-

Bacterial strain

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compounds (pyrimidine derivatives)

-

Incubator

Procedure:

-

Compound Preparation: Prepare a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in CAMHB.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[7]

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway

The P2X7 receptor is an ATP-gated ion channel that, upon activation, leads to cation influx, including Ca2+ and Na+, and K+ efflux.[14] This initial channel opening can lead to downstream events such as the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β.[14] Prolonged activation can lead to the formation of a larger, non-selective pore, which can ultimately lead to cell death.[14]

PARP-1 Inhibition and Synthetic Lethality Workflow

PARP-1 is a key enzyme in the repair of DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of SSBs, which are converted to double-strand breaks (DSBs) during replication. The inability to repair these DSBs through the faulty HR pathway results in cell death, a concept known as synthetic lethality.

Conclusion

6-Substituted pyrimidine-2,4-diones represent a versatile and promising scaffold in medicinal chemistry. The extensive research into their synthesis and biological activities has led to the identification of potent lead compounds for a variety of diseases. This technical guide provides a consolidated resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing important biological pathways. The continued exploration of this chemical space is expected to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. benchchem.com [benchchem.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. tandfonline.com [tandfonline.com]

- 6. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-based identification and characterisation of structurally novel human P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance | MDPI [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

The Rise of 6-Ethyluracil Derivatives: A New Frontier in Antimicrobial Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the diverse heterocyclic scaffolds explored, uracil and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2] This technical guide delves into the discovery of novel 6-ethyluracil derivatives as potent antimicrobial agents, providing a comprehensive overview of their synthesis, in vitro activity, and structure-activity relationships. Detailed experimental protocols and visual workflows are presented to facilitate further research and development in this critical area.

Synthesis of Novel 6-Ethyluracil Derivatives

The synthetic pathway to novel 6-ethyluracil derivatives typically commences with the preparation of a key intermediate, 6-chloro-5-ethyluracil. This intermediate serves as a versatile precursor for the introduction of various substituents at the 6-position of the uracil ring, leading to a diverse library of compounds for antimicrobial screening.

A common synthetic route involves the treatment of 5-ethylbarbituric acid with phosphorus oxychloride in the presence of N,N-dimethylaniline to yield 5-ethyl-2,4,6-trichloropyrimidine.[3] Subsequent selective hydrolysis of the trichloropyrimidine derivative affords the desired 6-chloro-5-ethyluracil.[3] The introduction of diverse functionalities is then achieved by reacting the 6-chloro intermediate with various nucleophiles, such as substituted piperazines.[1][3]

Caption: Synthetic workflow for novel 6-ethyluracil derivatives.

Antimicrobial Activity of 6-Ethyluracil Derivatives

The antimicrobial potential of the synthesized 6-ethyluracil derivatives is typically evaluated in vitro against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key quantitative measure of antimicrobial activity.

One study investigated a series of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils for their antibacterial activity.[1][3] The results revealed that the antimicrobial activity was significantly influenced by the nature of the substituent at the 6-position.[1] Notably, some derivatives exhibited potent and broad-spectrum antibacterial activity.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 6-Ethyluracil Derivatives (µg/mL)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

| 6b | 12.5 | 25 | >100 | >100 |

| 6h | 6.25 | 12.5 | 25 | 50 |

| Reference Drug (e.g., Ciprofloxacin) | 0.5 | 0.25 | 0.125 | 0.5 |

Data synthesized from Al-Turkistani et al.[1]

The data indicates that compound 6h , a 6-[4-(3-trifluoromethylphenyl)-1-piperazinyl)]-5-ethyluracil derivative, displayed the most promising broad-spectrum antibacterial activity among the tested compounds.[1] In contrast, compound 6b , a 6-(4-phenyl-1-piperazinyl)-5-ethyluracil derivative, showed moderate activity primarily against Gram-positive bacteria.[1][3] It is also noteworthy that the tested compounds were generally inactive against the yeast-like pathogenic fungus Candida albicans.[1][3]

Structure-Activity Relationship (SAR)

The analysis of antimicrobial activity data in conjunction with the chemical structures of the synthesized derivatives allows for the elucidation of structure-activity relationships (SAR). These relationships are crucial for guiding the rational design of more potent and selective antimicrobial agents.

For the 6-(4-substituted-1-piperazinyl)-5-ethyluracil series, the nature of the substituent on the piperazine ring plays a pivotal role in determining the antibacterial potency and spectrum.[1]

Caption: Structure-activity relationship of 6-piperazinyl-5-ethyluracils.

The presence of an electron-withdrawing group, such as a trifluoromethylphenyl group on the piperazine moiety (as in compound 6h ), appears to be favorable for broad-spectrum antibacterial activity.[1] In contrast, a simple phenyl substituent (compound 6b ) results in more limited activity against Gram-positive bacteria.[1] This suggests that electronic and steric factors of the substituent at the 6-position significantly modulate the antimicrobial profile of these derivatives.

Experimental Protocols

General Procedure for the Synthesis of 6-(4-Substituted-1-piperazinyl)-5-ethyluracils

A mixture of 6-chloro-5-ethyluracil (1 mmol) and the appropriate 1-substituted piperazine (2.2 mmol) in absolute ethanol (20 mL) is refluxed for a specified period (typically 8-12 hours).[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The in vitro antimicrobial activity of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial strains are cultured on Mueller-Hinton agar plates overnight at 37°C. A few colonies are then transferred to sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compounds: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are then prepared in Mueller-Hinton broth in 96-well microtiter plates.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

The discovery of novel 6-ethyluracil derivatives with potent antimicrobial activity represents a significant advancement in the search for new therapeutic agents. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for extensive SAR studies. The promising broad-spectrum activity of certain derivatives, such as the 6-[4-(3-trifluoromethylphenyl)-1-piperazinyl)]-5-ethyluracil, warrants further investigation.[1]

Future research efforts should focus on:

-

Mechanism of Action Studies: Elucidating the specific cellular targets and pathways affected by these compounds to understand their antimicrobial effects.

-

In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.

-

Lead Optimization: Further chemical modifications of the 6-ethyluracil scaffold guided by SAR data to enhance antimicrobial potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

By pursuing these avenues of research, the full therapeutic potential of 6-ethyluracil derivatives as a novel class of antimicrobial agents can be realized, contributing to the global fight against infectious diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 6-Ethylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethylpyrimidine-2,4(1H,3H)-dione, also known as 6-Ethyluracil, is a substituted pyrimidine derivative. Pyrimidine analogs are a well-established class of compounds with diverse biological activities, including anticancer properties.[1] These compounds can act as antimetabolites, interfering with the synthesis of nucleic acids (DNA and RNA) and thereby inhibiting cell proliferation.[2][3] The evaluation of the cytotoxic potential of novel pyrimidine derivatives like this compound is a critical step in the drug discovery and development process. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT assay. Additionally, a protocol for the Lactate Dehydrogenase (LDH) assay is included as an alternative method to measure cytotoxicity by evaluating cell membrane integrity.

Principle of the Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic effect of the compound.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, which in turn is proportional to the number of lysed cells.

Data Presentation

The cytotoxic effect of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability. The following table summarizes hypothetical IC50 values for different cell lines and exposure times.

| Cell Line | Exposure Time (hours) | IC50 (µM) |

| A549 (Human Lung Carcinoma) | 24 | 150 |

| A549 (Human Lung Carcinoma) | 48 | 85 |

| MCF-7 (Human Breast Adenocarcinoma) | 24 | 180 |

| MCF-7 (Human Breast Adenocarcinoma) | 48 | 110 |

| BEAS-2B (Human Bronchial Epithelial) | 48 | > 500 |

Note: These are example data and should be determined experimentally.

A study on 6-substituted uracil derivatives, including 6-Ethyluracil, on immortalized lung epithelial cells showed a dose-dependent increase in the cytotoxic index. At a concentration of 1 mM, 6-Ethyluracil increased the cytotoxic index by approximately 25-67% and led to a 50-200% increase in cell death after 24 hours of exposure.[4]

Experimental Protocols

Materials

-

This compound (CAS: 15043-03-5)

-

Selected cancer cell line (e.g., A549 or MCF-7) and a non-cancerous control cell line (e.g., BEAS-2B)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

Dimethyl sulfoxide (DMSO), cell culture grade

-